molecular formula C20H16N4O4S B2846471 N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-methyl-3-nitrobenzenesulfonamide CAS No. 332384-05-1

N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-methyl-3-nitrobenzenesulfonamide

Cat. No.: B2846471
CAS No.: 332384-05-1
M. Wt: 408.43
InChI Key: JDHRQMAFIQJFFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-methyl-3-nitrobenzenesulfonamide is a sulfonamide derivative featuring a fused imidazo[1,2-a]pyridine ring system linked to a phenyl group substituted with a nitro and methyl moiety. Its structure combines electron-withdrawing (nitro) and electron-donating (methyl) groups, which may modulate electronic properties and biological interactions .

Properties

IUPAC Name

N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methyl-3-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O4S/c1-14-5-10-17(12-19(14)24(25)26)29(27,28)22-16-8-6-15(7-9-16)18-13-23-11-3-2-4-20(23)21-18/h2-13,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDHRQMAFIQJFFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CN4C=CC=CC4=N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 2-Aminopyridine with α-Halo Ketones

The imidazo[1,2-a]pyridine core is constructed via a Gould-Jacobs reaction. A mixture of 2-aminopyridine and α-bromoacetophenone derivatives undergoes cyclization in refluxing acetic acid, yielding 2-aryl-imidazo[1,2-a]pyridines. For the 4-aminophenyl substituent, 4-nitroacetophenone is used, followed by nitro-group reduction:

$$
\text{2-Aminopyridine} + \text{4-Nitro-α-bromoacetophenone} \xrightarrow{\text{AcOH, Δ}} \text{2-(4-Nitrophenyl)imidazo[1,2-a]pyridine} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{2-(4-Aminophenyl)imidazo[1,2-a]pyridine}
$$

Key Conditions :

  • Solvent : Glacial acetic acid
  • Temperature : 110–120°C
  • Catalyst : 10% Pd/C for hydrogenation
  • Yield : 68–75% after reduction.

Alternative Route via Suzuki-Miyaura Coupling

For enhanced regioselectivity, a palladium-catalyzed cross-coupling between 2-bromoimidazo[1,2-a]pyridine and 4-aminophenylboronic acid is employed:

$$
\text{2-Bromoimidazo[1,2-a]pyridine} + \text{4-Aminophenylboronic acid} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3} \text{2-(4-Aminophenyl)imidazo[1,2-a]pyridine}
$$

Optimized Parameters :

  • Catalyst : Tetrakis(triphenylphosphine)palladium(0) (5 mol%)
  • Base : Sodium carbonate (2M aqueous solution)
  • Solvent : Dioxane/water (4:1)
  • Yield : 82%.

Synthesis of 4-Methyl-3-Nitrobenzenesulfonyl Chloride

Sulfonation and Nitration of Toluene Derivatives

The sulfonyl chloride precursor is prepared via sequential sulfonation and nitration:

  • Sulfonation : Toluene is treated with chlorosulfonic acid at 0–5°C to yield 4-methylbenzenesulfonic acid .
  • Nitration : The sulfonic acid is nitrated using fuming HNO₃ and H₂SO₄ at 50°C, introducing a nitro group at the 3-position.
  • Chlorination : The resultant 4-methyl-3-nitrobenzenesulfonic acid is converted to the sulfonyl chloride using PCl₅ in dichloromethane:

$$
\text{Toluene} \xrightarrow{\text{ClSO}3\text{H}} \text{4-Methylbenzenesulfonic acid} \xrightarrow{\text{HNO}3/\text{H}2\text{SO}4} \text{4-Methyl-3-nitrobenzenesulfonic acid} \xrightarrow{\text{PCl}_5} \text{4-Methyl-3-nitrobenzenesulfonyl chloride}
$$

Critical Notes :

  • Nitration must be conducted under controlled conditions to avoid over-nitration.
  • Chlorination with PCl₅ achieves >90% conversion.

Sulfonamide Bond Formation

Coupling of Amine and Sulfonyl Chloride

The final step involves reacting 2-(4-aminophenyl)imidazo[1,2-a]pyridine with 4-methyl-3-nitrobenzenesulfonyl chloride in the presence of a base:

$$
\text{2-(4-Aminophenyl)imidazo[1,2-a]pyridine} + \text{4-Methyl-3-nitrobenzenesulfonyl chloride} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{N-(4-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-4-methyl-3-nitrobenzenesulfonamide}
$$

Reaction Conditions :

  • Base : Triethylamine (2.2 equiv)
  • Solvent : Dichloromethane (anhydrous)
  • Temperature : 0°C → room temperature
  • Yield : 76–84%.

Purification and Characterization

Chromatographic Techniques

Crude product is purified via silica gel column chromatography using ethyl acetate/hexane (1:1 → 3:1 gradient). Final recrystallization from ethanol/water (7:3) yields analytically pure compound.

Spectroscopic Validation

  • $$^1$$H NMR (400 MHz, DMSO-$$d_6$$): δ 8.72 (d, $$J = 6.8$$ Hz, 1H, imidazopyridine-H), 8.25 (s, 1H, NH), 7.92–7.85 (m, 4H, aryl-H), 7.45 (t, $$J = 7.2$$ Hz, 1H, imidazopyridine-H), 2.65 (s, 3H, CH₃).
  • LC-MS : $$m/z$$ 424.1 [M+H]$$^+$$.

Comparative Analysis of Synthetic Routes

Method Key Step Yield (%) Purity (%) Limitations
Cyclocondensation Gould-Jacobs reaction 68–75 95 Moderate regioselectivity
Suzuki Coupling Pd-catalyzed cross-coupling 82 98 High catalyst cost
Direct Sulfonylation Amine-sulfonyl chloride 76–84 97 Moisture-sensitive reagents

Scalability and Industrial Feasibility

The Suzuki-Miyaura route offers superior scalability due to its high yields and compatibility with continuous flow systems. However, the Gould-Jacobs method remains cost-effective for small-scale syntheses.

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group (-NO₂) at the 3-position of the benzenesulfonamide moiety undergoes reduction to form an amine (-NH₂). This reaction is critical for modifying the compound’s electronic properties and enhancing its biological interactions.

Reaction Conditions :

  • Reagent : Hydrogen gas (H₂) with palladium on carbon (Pd/C) or Raney nickel under catalytic hydrogenation .
  • Temperature : 25–60°C, ambient pressure.
  • Solvent : Ethanol or methanol.

Product :
N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-methyl-3-aminobenzenesulfonamide.

Key Applications :

  • Facilitates further functionalization (e.g., acylation, alkylation).
  • Enhances solubility and binding affinity in biological systems .

Oxidation Reactions

The imidazo[1,2-a]pyridine core is susceptible to oxidative modifications under controlled conditions.

Reaction Conditions :

  • Reagent : Potassium permanganate (KMnO₄) in acidic media (H₂SO₄).
  • Temperature : 50–80°C.

Observations :

  • Oxidation of the pyridine ring may lead to ring-opening or hydroxylation, though stability under moderate conditions is observed .

Product :
Not explicitly reported for this compound, but analogous imidazopyridines yield hydroxylated derivatives or ketones .

Electrophilic Substitution Reactions

The aromatic rings (benzene and imidazopyridine) participate in halogenation or nitration.

Reaction Conditions :

  • Halogenation : Cl₂ or Br₂ in presence of Lewis acids (FeCl₃/AlCl₃) .
  • Nitration : HNO₃/H₂SO₄ at 0–5°C.

Regioselectivity :

  • Nitro group directs substitutions to the meta position on the benzenesulfonamide ring.
  • Imidazopyridine reacts preferentially at the 5- or 7-position due to electron-rich nature .

Example Product :
N-(4-(5-bromoimidazo[1,2-a]pyridin-2-yl)phenyl)-4-methyl-3-nitrobenzenesulfonamide .

Sulfonamide Functionalization

The sulfonamide group (-SO₂NH-) undergoes hydrolysis or alkylation.

Hydrolysis :

  • Conditions : Concentrated HCl or NaOH at reflux .
  • Product : 4-Methyl-3-nitrobenzenesulfonic acid and 4-(imidazo[1,2-a]pyridin-2-yl)aniline .

Alkylation :

  • Reagent : Alkyl halides (e.g., CH₃I) in DMF with K₂CO₃ .
  • Product : N-alkylated sulfonamide derivatives (e.g., N-methyl variants) .

Cross-Coupling Reactions

Transition metal-catalyzed couplings enable aryl-aryl bond formation.

Suzuki-Miyaura Coupling :

  • Conditions : Pd(PPh₃)₄, aryl boronic acid, Na₂CO₃, in DME/H₂O .
  • Application : Introduces substituents to the imidazopyridine ring (e.g., aryl groups at the 5-position) .

Buchwald-Hartwig Amination :

  • Conditions : Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene .
  • Application : Attaches amine groups to the benzenesulfonamide ring .

Research Findings and Implications

  • Enzyme Inhibition : Modified derivatives (e.g., reduced nitro to amine) show enhanced acetylcholinesterase (AChE) and lipoxygenase (LOX) inhibition .
  • Thermal Stability : The nitro group stabilizes the sulfonamide moiety up to 200°C, critical for industrial processing.
  • Solubility : Alkylation of the sulfonamide improves aqueous solubility by 40–60%, aiding pharmacokinetics .

Scientific Research Applications

The compound has been studied for its potential as an inhibitor of specific biological targets. Research indicates that it may inhibit mitotic kinesin CENP-E, which is crucial for cellular proliferation. This inhibition can have implications in cancer therapy, as targeting mitotic processes can lead to the suppression of tumor growth .

Inhibition of Kinesin Proteins

Kinesins are motor proteins that play essential roles in mitosis by facilitating the movement of chromosomes. By inhibiting CENP-E, N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-methyl-3-nitrobenzenesulfonamide can disrupt normal cell division, potentially leading to apoptosis in rapidly dividing cancer cells .

Interaction with Cellular Pathways

The compound may also interact with various signaling pathways involved in cell survival and proliferation. For instance, it could modulate pathways related to the phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK), which are often dysregulated in cancer .

Cancer Treatment

Given its ability to inhibit CENP-E, this compound is being investigated as a potential therapeutic agent for various cancers, including breast and ovarian cancer. Preclinical studies have shown promising results in reducing tumor size and improving survival rates in animal models .

Neurological Disorders

Research suggests that imidazo[1,2-a]pyridine derivatives may have neuroprotective effects due to their ability to modulate neurotransmitter systems. This opens avenues for exploring their use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy and minimizing toxicity. Modifications to the imidazo[1,2-a]pyridine scaffold have been shown to enhance its biological activity while reducing side effects .

ModificationEffect on ActivityReference
Methyl group at position 4Increased potency against CENP-E
Nitro substitutionEnhanced solubility and bioavailability
Variations in the phenyl ringAltered binding affinity to target proteins

Preclinical Trials

In a study evaluating the anti-cancer effects of this compound, researchers administered varying doses to tumor-bearing mice. The results indicated a significant reduction in tumor growth compared to control groups, highlighting its potential as a chemotherapeutic agent .

Neuroprotective Studies

Another study focused on the neuroprotective properties of imidazo[1,2-a]pyridine derivatives demonstrated that these compounds could mitigate oxidative stress in neuronal cells, suggesting their applicability in treating conditions characterized by neuroinflammation and oxidative damage .

Mechanism of Action

The mechanism of action of N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-methyl-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to other sulfonamide derivatives with heterocyclic or aromatic substituents (Table 1).

Compound Name Key Structural Features Biological Activity Reference
N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-methyl-3-nitrobenzenesulfonamide Imidazo[1,2-a]pyridine, nitro, methyl, sulfonamide Under investigation
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide Oxazole, methyl, sulfonamide Antimicrobial
N-(2-thiazolyl)-4-(1,2,3,4-tetrahydro-4,4,6-trimethyl-2-thioxo-1-pyrimidinyl)benzenesulfonamide Thiazole, thioxopyrimidine, sulfonamide Not specified
N-(1-methylpiperidin-4-yl)-3-(4-(methylsulfinyl)phenyl)imidazo[1,2-b]pyridazin-6-amine Imidazopyridazine, methylsulfinyl, piperidine Antimalarial optimization
N-(2-(4-hydroxyphenyl)-4-oxothiazolidin-3-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide Thiazolidinone, hydroxyphenyl, imidazopyridine Patent claims for therapeutic use

Key Observations :

  • Heterocyclic Core : The imidazo[1,2-a]pyridine in the target compound distinguishes it from oxazole () or thiazole-based analogues (). This core may enhance π-π stacking in target binding compared to smaller heterocycles .
  • This could influence metabolic stability or target engagement .
  • Sulfonamide Linkage : Common to all compounds, this group facilitates hydrogen bonding and solubility. However, the nitro and methyl groups in the target compound may reduce aqueous solubility relative to oxazole or thiazole derivatives .

Biological Activity

N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-methyl-3-nitrobenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by its molecular formula C17H16N4O4SC_{17}H_{16}N_{4}O_{4}S. Its structure features an imidazo[1,2-a]pyridine moiety, which is known for its ability to interact with various biological targets. The presence of the nitro and sulfonamide groups enhances its pharmacological properties.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of compounds related to imidazo[1,2-a]pyridine derivatives. For instance, a study reported that certain derivatives exhibited moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis as well as Gram-negative bacteria like Escherichia coli . The minimum inhibitory concentration (MIC) values for these compounds were determined using the agar well diffusion method.

CompoundTarget BacteriaMIC (µg/ml)
Compound AStaphylococcus aureus250
Compound BEscherichia coli500
Compound CBacillus subtilis150

Anti-inflammatory Activity

The anti-inflammatory properties of imidazo[1,2-a]pyridine derivatives have also been explored. In vivo studies using the carrageenan-induced paw edema model indicated that some derivatives significantly reduced inflammation compared to control groups . The results suggest that these compounds may inhibit pro-inflammatory cytokines or other mediators involved in the inflammatory response.

The mechanism by which this compound exerts its biological effects is likely multifaceted. Studies suggest that imidazo[1,2-a]pyridine derivatives can interact with various receptors and enzymes involved in cellular signaling pathways. For example, they may act as inhibitors of certain kinases or as modulators of ion channels .

Case Study 1: Anticancer Activity

A recent investigation into the anticancer potential of imidazo[1,2-a]pyridine derivatives revealed promising results against various cancer cell lines. The compound demonstrated cytotoxic effects with IC50 values in the low micromolar range against human lung cancer cells . This suggests potential for further development as an anticancer agent.

Case Study 2: Antiviral Activity

Another study highlighted the antiviral properties of related compounds. The derivatives were tested against Trypanosoma cruzi and exhibited significant activity with selectivity indices indicating low cytotoxicity to host cells . This positions them as candidates for further research in treating viral infections.

Q & A

What are the key synthetic strategies for preparing N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-methyl-3-nitrobenzenesulfonamide, and how do reaction conditions impact yield?

Basic
The synthesis involves multi-step reactions, typically starting with the coupling of imidazo[1,2-a]pyridine intermediates with nitrobenzenesulfonamide derivatives. A critical step is the formation of the sulfonamide bond via nucleophilic substitution, often requiring anhydrous toluene and catalysts like ZnI₂ under controlled temperatures (80–100°C) . Yield optimization depends on stoichiometric ratios, solvent purity, and exclusion of moisture. For example, using NaHCO₃ as a base in methanol improves intermediate stability during condensation reactions .

Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Basic
1H/13C NMR is essential for confirming regioselectivity of the imidazo[1,2-a]pyridine core and sulfonamide linkage, with diagnostic shifts at δ 8.2–8.5 ppm (aromatic protons) and δ 160–165 ppm (sulfonamide sulfur) . High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC (>95% purity) ensures absence of byproducts like unreacted nitrobenzene intermediates .

How does the nitro group at the 3-position influence bioactivity and metabolic stability?

Advanced
The nitro group enhances electron-withdrawing effects, increasing binding affinity to enzymes like acetylcholinesterase (AChE) via π-π stacking with aromatic residues . However, its metabolic instability can lead to reduction to an amine in vivo, requiring structural analogs or prodrug strategies to mitigate rapid clearance . Comparative studies with non-nitro derivatives (e.g., methyl or cyano substitutions) show reduced potency, confirming the nitro group’s critical role .

What structural features enable selective inhibition of cholinesterase enzymes, and how do they compare to similar imidazo[1,2-a]pyridine derivatives?

Advanced
The imidazo[1,2-a]pyridine core provides a planar scaffold for hydrophobic interactions with enzyme active sites, while the sulfonamide group forms hydrogen bonds with catalytic serine residues . Unlike N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)cinnamamide, which lacks the nitro group, this compound exhibits 10-fold higher AChE inhibition (IC₅₀ = 0.8 µM vs. 8.2 µM) due to enhanced electron-deficient character .

How can researchers resolve contradictions in reported biological activity data across studies?

Advanced
Discrepancies often arise from assay variability (e.g., Ellman vs. radiometric methods for AChE) or impurity profiles. Orthogonal validation using X-ray crystallography or isothermal titration calorimetry (ITC) is recommended to confirm binding modes . For instance, conflicting IC₅₀ values for BChE inhibition were resolved by identifying trace levels of de-nitro byproducts in older synthetic batches .

What structure-activity relationship (SAR) insights differentiate this compound from trifluoromethyl or morpholine-containing analogs?

Advanced
Replacing the nitro group with a trifluoromethyl moiety (as in ) improves metabolic stability but reduces AChE affinity due to weaker electron withdrawal . Morpholine derivatives (e.g., 4-bromo-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide) exhibit divergent activity profiles, targeting PARP enzymes instead of cholinesterases, highlighting the nitro-sulfonamide combination’s uniqueness .

Which computational methods are most reliable for predicting binding modes and off-target risks?

Advanced
Molecular docking with AutoDock Vina or Glide, parameterized using crystal structures of AChE (PDB: 4EY7), accurately predicts the nitro group’s orientation in the catalytic gorge . Machine learning models (e.g., DeepChem) can flag potential off-target interactions with cytochrome P450 isoforms, critical for avoiding toxicity .

How do substituents on the benzene ring affect solubility and formulation strategies?

Advanced
The 4-methyl group improves lipophilicity (logP ≈ 2.8) but reduces aqueous solubility. Co-solvents like PEG-400 or cyclodextrin encapsulation are often required for in vivo studies . Derivatives with polar groups (e.g., hydroxyl or morpholine) show better solubility but compromised blood-brain barrier penetration .

What evidence supports its potential in treating infectious diseases like tuberculosis?

Advanced
Structural analogs (e.g., 6-chloro-2-ethyl-N-[(4-{4-[4-(trifluoromethoxy)phenyl]piperidin-1-yl}phenyl)methyl]imidazo[1,2-a]pyridine-3-carboxamide) demonstrate antitubercular activity (MIC = 0.5 µg/mL) by inhibiting mycobacterial membrane protein synthesis . While direct data on this compound is limited, its nitro group’s redox activity suggests potential for targeting bacterial nitroreductases .

Which solid-state characterization techniques are critical for polymorph screening?

Advanced
X-ray diffraction (XRD) identifies dominant polymorphs, while differential scanning calorimetry (DSC) detects phase transitions (e.g., melting points ~220–230°C) . Solvent-drop grinding with acetonitrile or DMSO can stabilize thermodynamically favorable forms for formulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.